4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro groups can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzoic acid derivative and introduce the chloro and fluoro groups through electrophilic aromatic substitution reactions. For example, starting from 3-fluorobenzoic acid, a chlorination reaction can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(2-Chloro-5-oxophenyl)-3-fluorobenzoic acid.
Reduction: 4-(2-Hydroxyphenyl)-3-fluorobenzoic acid.
Substitution: 4-(2-Methoxy-5-hydroxyphenyl)-3-fluorobenzoic acid.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 3-Fluorobenzoic acid
- 4-Chloro-3-fluorobenzoic acid
Uniqueness
4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid is unique due to the simultaneous presence of chloro, fluoro, and hydroxyl groups on the benzoic acid core. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups can also influence the compound’s physical properties, such as solubility and melting point .
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-4-2-8(16)6-10(11)9-3-1-7(13(17)18)5-12(9)15/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFGEYDERXPTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=C(C=CC(=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690477 |
Source
|
Record name | 2'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-57-9 |
Source
|
Record name | 2'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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